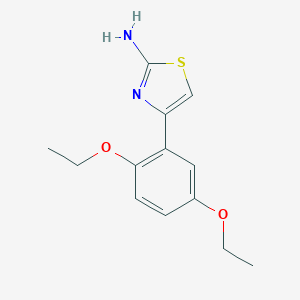

4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine

Descripción general

Descripción

4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,5-diethoxyphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-diethoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole and phenyl derivatives.

Aplicaciones Científicas De Investigación

Synthetic Pathways

| Method | Reagents | Conditions |

|---|---|---|

| Cyclization | 2,5-Diethoxybenzaldehyde + Thiosemicarbazide | Acidic medium |

| Oxidation | Hydrogen peroxide or m-chloroperbenzoic acid | Varies based on reagent |

| Reduction | Sodium borohydride or lithium aluminum hydride | Anhydrous conditions |

Chemistry

4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine serves as a building block for synthesizing more complex molecules. Its derivatives are explored for their potential in various chemical reactions such as oxidation and substitution reactions.

Biology

The compound has been investigated for its biological activities , particularly:

- Antimicrobial Properties : Studies have shown that derivatives exhibit activity against various bacterial strains.

- Anticancer Activity : Research indicates that it may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, compounds derived from this structure showed moderate antiproliferative activity in human cancer cell lines with IC50 values ranging from 0.36 to 0.86 µM .

Medicine

Due to its unique chemical structure, the compound is being explored as a potential therapeutic agent. Its interactions with specific molecular targets can modulate enzyme activities and cellular processes. For example:

- Neuroprotective Effects : Some derivatives have demonstrated protective effects against oxidative stress in neuronal cell lines .

- Cholinesterase Inhibition : Certain studies have reported dual cholinesterase inhibitors derived from similar thiazole structures .

Case Study 1: Anticancer Activity

A study synthesized N,4-diaryl-1,3-thiazole-2-amines and evaluated their efficacy as tubulin inhibitors. Among the tested compounds, one derivative exhibited significant antiproliferative activity across three human cancer cell lines . The findings suggest that modifications in the thiazole structure can enhance anticancer properties.

Case Study 2: Neuroprotection

Research on neuroprotective effects indicated that certain derivatives could reduce inflammatory markers in neuronal cells exposed to oxidative stress . The compound's ability to modulate inflammatory responses highlights its potential in treating neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Iodo-2,5-dimethoxyphenyl)-1,3-thiazol-2-amine

- 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

- 2-(2,5-Diethoxyphenyl)-1,3-thiazol-4-amine

Uniqueness

4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of the 2,5-diethoxyphenyl group, which imparts distinct electronic and steric properties

Actividad Biológica

4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring substituted with a diethoxyphenyl group. This unique structure is key to its biological activity.

Molecular Formula: C₁₁H₁₅N₂O₂S

Molecular Weight: Approximately 241.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity or bind to receptors that regulate various cellular processes. The compound may inhibit certain enzymes involved in metabolic pathways or interfere with receptor functions that lead to cellular proliferation or apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. Studies have focused on its effects on various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Observation |

|---|---|---|

| LoVo | 23.29 | Significant reduction in cell viability after 48 hours |

| MCF-7 | 23.29 | Moderate cytotoxicity observed |

| HCT-116 | Varies | Induces G0/G1 phase arrest |

The compound has been shown to reduce cell viability significantly at concentrations ranging from 6.25 to 400 µM, with a notable impact after 48 hours of treatment. Its mechanism may involve the inhibition of cyclin-dependent kinases (CDK) and transcription factors like STAT3, which are crucial for cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Thiazole derivatives are known for their significant antibacterial and antifungal activities. The compound's ability to inhibit microbial growth may stem from its interference with essential enzymes in microbial metabolic pathways.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of thiazole derivatives related to this compound:

- Anticancer Evaluation : A study demonstrated that thiazole derivatives could effectively inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis . The most potent derivatives exhibited IC₅₀ values ranging from 0.36 to 0.86 µM against various cancer cell lines.

- Mechanistic Insights : Molecular docking studies have suggested that these compounds can bind to the colchicine site on tubulin and inhibit CDK9 activity, thereby disrupting cancer cell proliferation pathways .

Propiedades

IUPAC Name |

4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-3-16-9-5-6-12(17-4-2)10(7-9)11-8-18-13(14)15-11/h5-8H,3-4H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJYGVYYJHAFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402365 | |

| Record name | 4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112434-78-3 | |

| Record name | 4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.